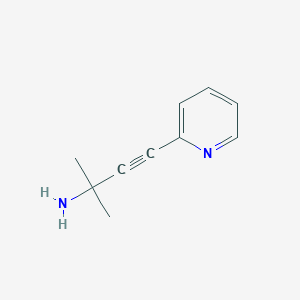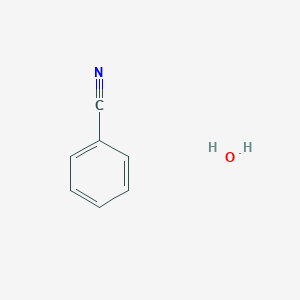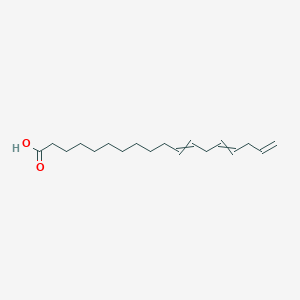
Octadeca-11,14,17-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-11,14,17-trienoic acid is a polyunsaturated fatty acid with three conjugated double bonds located at the 11th, 14th, and 17th carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-11,14,17-trienoic acid typically involves the dehydrogenation of precursor fatty acids. One common method is the enzymatic oxidation of octadeca-9,12,15-trienoic acid (α-linolenic acid) using specific desaturase enzymes
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. For example, tung oil and bitter gourd oil are rich sources of conjugated linolenic acids, including this compound . The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Octadeca-11,14,17-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Hydrogenation reactions using hydrogen gas and metal catalysts such as palladium or nickel are commonly employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine can occur at the double bonds.
Major Products Formed
Oxidation: Hydroperoxides, hydroxylated fatty acids, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Octadeca-11,14,17-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of drying oils, coatings, and resins.
Mechanism of Action
The mechanism of action of octadeca-11,14,17-trienoic acid involves its incorporation into cellular lipids and subsequent oxidation to form lipid hydroperoxides. These hydroperoxides can induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The compound targets acyl-CoA synthetase long-chain isoform 1, which promotes its incorporation into neutral lipids .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,11,13-trienoic acid: Another conjugated linolenic acid with double bonds at different positions.
Octadeca-9,12,15-trienoic acid (α-linolenic acid): A non-conjugated linolenic acid with double bonds at the 9th, 12th, and 15th positions.
Octadeca-11,13,15-trienoic acid: A similar compound with double bonds at the 11th, 13th, and 15th positions.
Uniqueness
Octadeca-11,14,17-trienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143921-54-4 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-11,14,17-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8H,1,3,6,9-17H2,(H,19,20) |
InChI Key |
LFCMMUZYHKOHEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
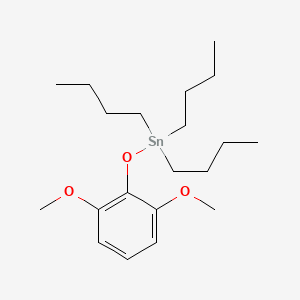
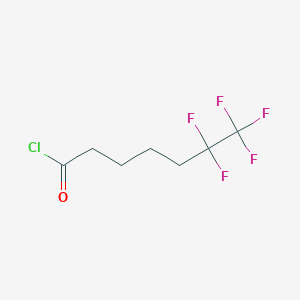
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
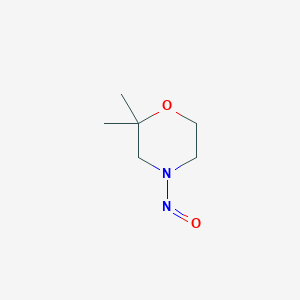
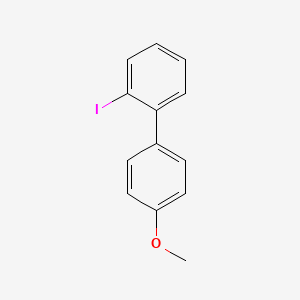
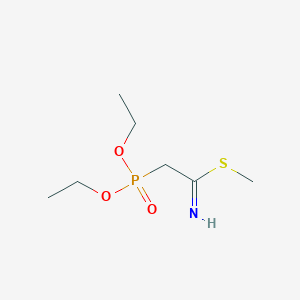
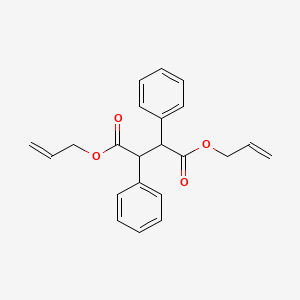
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
